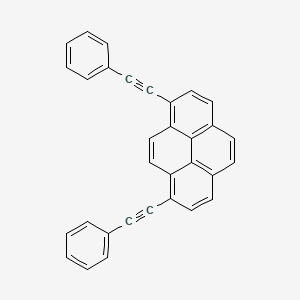
1,8-Bis(phenylethynyl)pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Bis(phenylethynyl)pyrene is a polycyclic aromatic hydrocarbon that features two phenylethynyl groups attached to the 1 and 8 positions of the pyrene core. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,8-Bis(phenylethynyl)pyrene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1,8-dibromopyrene is reacted with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate. The reaction conditions often include heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
1,8-Bis(phenylethynyl)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the phenylethynyl groups to phenylethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrene core, particularly at the 3, 6, and 8 positions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Phenylethyl-substituted pyrene derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrene derivatives.
科学研究应用
1,8-Bis(phenylethynyl)pyrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials. Its unique photophysical properties make it valuable in the study of fluorescence and photoluminescence.
Biology: Employed as a fluorescent probe in biological imaging and sensing applications. Its ability to emit light upon excitation makes it useful for tracking and visualizing biological processes.
Medicine: Investigated for potential use in photodynamic therapy, where its light-emitting properties can be harnessed to target and destroy cancer cells.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent luminescent properties.
作用机制
The mechanism by which 1,8-Bis(phenylethynyl)pyrene exerts its effects is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the emission of light at a different wavelength. This process, known as fluorescence, is governed by the molecular structure and the electronic transitions within the compound. The phenylethynyl groups enhance the conjugation and rigidity of the molecule, contributing to its high fluorescence quantum yield.
相似化合物的比较
Similar Compounds
1,6-Bis(phenylethynyl)pyrene: Similar in structure but with phenylethynyl groups at the 1 and 6 positions. Exhibits different photophysical properties due to the altered substitution pattern.
1,3,6,8-Tetrakis(phenylethynyl)pyrene:
1,8-Diphenylpyrene: Lacks the ethynyl linkers, resulting in different electronic properties and applications.
Uniqueness
1,8-Bis(phenylethynyl)pyrene is unique due to its specific substitution pattern, which provides a balance between rigidity and flexibility, leading to distinct photophysical properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability.
属性
CAS 编号 |
83086-16-2 |
|---|---|
分子式 |
C32H18 |
分子量 |
402.5 g/mol |
IUPAC 名称 |
1,8-bis(2-phenylethynyl)pyrene |
InChI |
InChI=1S/C32H18/c1-3-7-23(8-4-1)11-13-25-15-17-27-19-20-28-18-16-26(14-12-24-9-5-2-6-10-24)30-22-21-29(25)31(27)32(28)30/h1-10,15-22H |
InChI 键 |
UCRALUXMBXZTPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC4=C(C=CC5=C4C3=C(C=C5)C=C2)C#CC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















